Timolol

Catalog No.
S585678
CAS No.
26839-75-8
M.F
C13H24N4O3S
M. Wt
316.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Timolol

CAS Number

26839-75-8

Product Name

Timolol

IUPAC Name

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Molecular Formula

C13H24N4O3S

Molecular Weight

316.42 g/mol

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

BLJRIMJGRPQVNF-JTQLQIEISA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O

Solubility

soluble in wate

Synonyms

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol, 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-, Blocadren, L 714,465, L-714,465, L714,465, MK 950, MK-950, MK950, Optimol, Timacar, Timolol, Timolol Hemihydrate, Timolol Maleate, Timolol Maleate, (1:1) Salt, Timoptic, Timoptol

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O

Glaucoma Research:

  • Understanding mechanisms of action: Researchers use Timolol to investigate the mechanisms by which it lowers intraocular pressure (IOP), a crucial factor in glaucoma management. Studies explore how Timolol impacts aqueous humor production and outflow, which regulate IOP. Source: National Institutes of Health (NIH): )
  • Developing new glaucoma therapies: Timolol serves as a benchmark drug in studies evaluating the efficacy and safety of potential new glaucoma medications. Comparing the effects of new drugs to Timolol helps researchers assess their suitability for clinical use. Source: American Academy of Ophthalmology (AAO):

Cardiovascular Research:

  • Investigating heart failure: Studies explore the potential benefits of Timolol in managing heart failure. Researchers examine how it affects heart function, blood pressure, and other parameters relevant to this condition. Source: National Heart, Lung, and Blood Institute (NHLBI): )
  • Understanding blood pressure regulation: Timolol's impact on blood pressure regulation is also a subject of research. Studies investigate how it interacts with the body's mechanisms controlling blood pressure, providing insights into potential therapeutic applications. Source: American Heart Association (AHA):

Other Research Applications:

  • Infantile hemangiomas: Researchers explore the use of Timolol as a potential treatment for infantile hemangiomas, which are benign vascular tumors in infants. Studies examine its effectiveness in reducing the size and improving the appearance of these tumors. Source: National Library of Medicine (NLM): )
  • Migraine prophylaxis: The use of Timolol for preventing migraines is another area of research investigation. Studies explore its potential to reduce the frequency and severity of migraine headaches. Source: National Center for Complementary and Integrative Health (NCCIH): )

XLogP3

1.8

Boiling Point

100

LogP

1.8
1.83 (LogP)

Melting Point

202-203
202.0 °C
71.5-72.5 °C

UNII

5JKY92S7BR

Related CAS

26921-17-5 (maleate (1:1) salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26839-75-8

Associated Chemicals

Timolol hemihydrate;91524-16-2
Timolol maleate;26921-17-5

Wikipedia

Timolol

Drug Warnings

Patients receiving topical timolol and a systemic beta-adrenergic blocking agent concomitantly should be observed carefully for potential additive effects on intraocular pressure and/or systemic effects of beta-adrenergic blockade.
Patients who have a history of atopy or of a severe anaphylactic reaction to a variety of allergens reportedly may be more reactive to repeated accidental, diagnostic, or therapeutic challenges with such allergens while taking beta-adrenergic blocking agents and may be unresponsive to usual doses of epinephrine used to treat anaphylactic reactions.
Bacterial keratitis has been reported with the use of multidose containers of topical ophthalmic preparations. These containers had been contaminated inadvertently by patients who, in most cases, had a concurrent corneal disease or disruption of the ocular epithelial surface. Patients should be informed that improper handling of ocular solutions can result in contamination of the solution by common bacteria known to cause ocular infections and should be instructed to avoid allowing the tip of the dispensing container to contact the eye or surrounding structures. Serious damage to the eye and subsequent loss of vision may result from using contaminated ophthalmic solutions. Patients also should be advised to seek their physician's advice immediately regarding the continued use of the present multidose container if an intercurrent ocular condition (eg, trauma, ocular surgery or infection) occurs.
Because timolol has little or no effect on pupil size, the drug should not be used alone in patients with angle closure glaucoma, but only in combination with a miotic. Timolol ophthalmic solution should not be used concomitantly with another ophthalmic beta-adrenergic blocking agent; in patients being transferred from another beta-blocker to timolol, the other beta-blocker should be discontinued before initiating timolol.
For more Drug Warnings (Complete) data for TIMOLOL (26 total), please visit the HSDB record page.

Biological Half Life

Timolol half-life was measured at 2.9 ± 0.3 h hours in a clinical study of healthy volunteers.
Plasma half-life 3-5 h

Use Classification

Human drugs -> Ganfort -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human drugs -> DuoTrav -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-: INACTIVE

Analytic Laboratory Methods

Analyte: timolol maleate; matrix: chemical purity; procedure: potentiometric titration with comparison to standards /timolol maleate/
Analyte: timolol maleate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Timolol maleate/
Analyte: timolol maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Timolol maleate/
Analyte: timolol; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for TIMOLOL (7 total), please visit the HSDB record page.

Interactions

When used in conjunction with topical miotics, topical dipivefrin, topical epinephrine, and/or systemically administered carbonic anhydrase inhibitors, the effect of timolol maleate in lowering intraocular pressure may be additive. This effect may be used to therapeutic advantage in the treatment of glaucoma. However, the long term efficacy of combined therapy with an adrenergic agonist (eg, dipivefrin, epinephrine) and a beta-adrenergic blocking agent remains to be clearly established. Although topical timolol used alone has little or no effect on pupil size, mydriasis resulting from concomitant therapy with topical timolol and epinephrine has been reported occasionally. /Timolol maleate/
The possibility of an additive effect on intraocular pressure and/or systemic beta-adrenergic blockade should be considered in patients who are receiving a systemic beta-adrenergic blocking agent and topical timolol concomitantly.
When topical timolol is administered concomitantly with a catecholamine depleting drug (eg, reserpine), the patient should be observed closely for possible additive effects and the production of hypotension and/or marked bradycardia, which may result in vertigo, syncope, and or postural hypotension.
Concomitant administration of timolol with reserpine may increase the incidence of hypotension and bradycardia as compared with timolol alone, because of reserpine's catecholamine depleting activity. Timolol also is additive with and may potentiate the hypotensive actions of other hypotensive agents (e.g., hydralazine, methyldopa). This effect usually is used to therapeutic advantage, but dosage should be adjusted carefully when these drugs are used concurrently.
For more Interactions (Complete) data for TIMOLOL (8 total), please visit the HSDB record page.

Stability Shelf Life

Solutions of timolol maleate are stable up to a pH of 12. In general, timolol ophthalmic solutions should be protected from light and stored in tight containers at 15-30 °C and protected from freezing. ... Timolol gel-forming ophthalmic solution should be stored at 15-25 °C. /Timolol Maleate/
Timolol maleate tablets should be stored in well closed, light resistant containers at a temperature less than 40 °C, preferably between 15-30 °C. /Timolol maleate/

Dates

Modify: 2023-08-15
Nieminen T, Lehtimaki T, Maenpaa J, Ropo A, Uusitalo H, Kahonen M: Ophthalmic timolol: plasma concentration and systemic cardiopulmonary effects. Scand J Clin Lab Invest. 2007;67(2):237-45. doi: 10.1080/00365510601034736. [PMID:17366003]
Dunn FG, Frohlich ED: Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent. Pharmacotherapy. 1981 Nov-Dec;1(3):188-200. [PMID:6765488]
Obel AO: A comparison of timolol plus hydrochlorothiazide plus amiloride and methyldopa in essential hypertension in Black Africans. Trop Geogr Med. 1983 Sep;35(3):285-91. [PMID:6649055]
Watanabe K, Chiou GC: Action mechanism of timolol to lower the intraocular pressure in rabbits. Ophthalmic Res. 1983;15(3):160-7. doi: 10.1159/000265251. [PMID:6314218]
Maenpaa J, Pelkonen O: Cardiac safety of ophthalmic timolol. Expert Opin Drug Saf. 2016 Nov;15(11):1549-1561. doi: 10.1080/14740338.2016.1225718. Epub 2016 Aug 31. [PMID:27534869]
Laverty R: Catecholamines: role in health and disease. Drugs. 1978 Nov;16(5):418-40. doi: 10.2165/00003495-197816050-00003. [PMID:363400]
Leier CV, Baker ND, Weber PA: Cardiovascular effects of ophthalmic timolol. Ann Intern Med. 1986 Feb;104(2):197-9. doi: 10.7326/0003-4819-104-2-197. [PMID:3946944]
Valvo E, Gammaro L, Tessitore N, Fabris A, Ortalda V, Bedogna V, Maschio G: Effects of timolol on blood pressure, systemic hemodynamics, plasma renin activity, and glomerular filtration rate in patients with essential hypertension. Int J Clin Pharmacol Ther Toxicol. 1984 Mar;22(3):156-61. [PMID:6370874]
Migliazzo CV, Hagan JC 3rd: Beta blocker eye drops for treatment of acute migraine. Mo Med. 2014 Jul-Aug;111(4):283-8. [PMID:25211851]
Korte JM, Kaila T, Saari KM: Systemic bioavailability and cardiopulmonary effects of 0.5% timolol eyedrops. Graefes Arch Clin Exp Ophthalmol. 2002 Jun;240(6):430-5. doi: 10.1007/s00417-002-0462-2. Epub 2002 Apr 26. [PMID:12107508]
El-Rashidy R: Estimation of the systemic bioavailability of timolol in man. Biopharm Drug Dispos. 1981 Apr-Jun;2(2):197-202. [PMID:7248483]
Volotinen M, Turpeinen M, Tolonen A, Uusitalo J, Maenpaa J, Pelkonen O: Timolol metabolism in human liver microsomes is mediated principally by CYP2D6. Drug Metab Dispos. 2007 Jul;35(7):1135-41. doi: 10.1124/dmd.106.012906. Epub 2007 Apr 12. [PMID:17431033]
Ishizaki T, Tawara K, Oyama Y, Nakaya H: Clinical pharmacologic observations on timolol. I. Disposition and effect in relation to plasma level in normal individuals. J Clin Pharmacol. 1978 Nov-Dec;18(11-12):511-8. [PMID:721948]
Mantyla R, Mannisto P, Nykanen S, Koponen A, Lamminsivu U: Pharmacokinetic interactions of timolol with vasodilating drugs, food and phenobarbitone in healthy human volunteers. Eur J Clin Pharmacol. 1983;24(2):227-30. [PMID:6840172]
Volotinen M, Hakkola J, Pelkonen O, Vapaatalo H, Maenpaa J: Metabolism of ophthalmic timolol: new aspects of an old drug. Basic Clin Pharmacol Toxicol. 2011 May;108(5):297-303. doi: 10.1111/j.1742-7843.2011.00694.x. [PMID:21385322]
Timolol FDA Label (Ophthalmic)
Timolol maleate tablet
Monograph, GD-LATANOPROST/TIMOLOL
CV Pharmacology
Approval information, FDA
FDA summary review
Link
MedSafe NZ, Timolol

Explore Compound Types